

Spectroscopic Profile of Benzedrone Hydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	Benzedrone hydrochloride	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzedrone hydrochloride** (4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCl), a synthetic cathinone derivative. The information presented herein is intended to support research, forensic analysis, and drug development activities by offering detailed spectral data and the methodologies for their acquisition.

Chemical Information

Benzedrone hydrochloride is the hydrochloride salt of Benzedrone, a substituted cathinone. [1][2] Its chemical structure and properties are summarized below.

Property	Value
IUPAC Name	2-(benzylamino)-1-(4-methylphenyl)propan-1- one hydrochloride
Synonyms	4-Methyl-N-benzylcathinone hydrochloride, 4-MBC HCI[2]
Molecular Formula	C ₁₇ H ₁₉ NO · HCl[2][3]
Molecular Weight	289.80 g/mol [2][3]
CAS Number	1797979-43-1[3]



Spectroscopic Data

This section presents the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Benzedrone. The data is presented in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for **Benzedrone hydrochloride** is not readily available in the public domain, a general protocol for the NMR analysis of related cathinone hydrochlorides can be referenced.

Table 1: Representative ¹H NMR Data for a Cathinone Analog (4-Methylbuphedrone HCl in D₂O)

Note: This data is for a related compound and should be used for illustrative purposes only.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available for Benzedrone HCl			

Table 2: 13C NMR Spectral Data

Publicly available ¹³C NMR spectra for the free base of Benzedrone exist.[4] However, a detailed peak list is not provided. The spectrum would be expected to show signals corresponding to the aromatic and aliphatic carbons in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of Benzedrone (free base) has been characterized using Attenuated Total Reflectance (ATR) with a Fourier-Transform Infrared (FTIR) spectrometer.[4]

Table 3: Key IR Absorption Bands for Benzedrone (Free Base)



Wavenumber (cm ⁻¹)	Functional Group Assignment	
Specific peak data not available	C=O (Ketone) stretch	
C-H (Aromatic) stretch		
C-H (Aliphatic) stretch	_	
N-H bend	-	
C-N stretch	-	

Mass Spectrometry (MS)

Mass spectrometry data for Benzedrone is available through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[4]

Table 4: GC-MS Fragmentation Data for Benzedrone

Mass-to-Charge Ratio (m/z)	Interpretation	
253	Molecular Ion [M] ⁺	
Other significant fragments not detailed		

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of spectroscopic data. The following sections outline generalized methodologies for the analysis of cathinone derivatives, which can be adapted for **Benzedrone hydrochloride**.

NMR Spectroscopy Protocol

The following protocol is based on the analysis of 4-Methylbuphedrone HCl and serves as a representative method.[5]

- Sample Preparation: Dissolve approximately 6 mg of the analyte in Deuterium Oxide (D₂O). Add a reference standard such as Trimethylsilylpropanoic acid (TSP) for 0 ppm reference.
- Instrumentation: A 400 MHz NMR spectrometer.



- Parameters:
 - Spectral Width: At least -3 ppm to 13 ppm.
 - Pulse Angle: 90°.
 - Delay Between Pulses: 45 seconds.

IR Spectroscopy Protocol

A general procedure for obtaining an IR spectrum of a solid sample is as follows:

- Sample Preparation:
 - KBr Pellet Method: Grind approximately 1 mg of the solid sample with 100-250 mg of dry potassium bromide (KBr) powder.[6] Compress the mixture into a thin, transparent disc using a hydraulic press.[6] For hydrochloride salts, potassium chloride (KCl) may be used to avoid halogen exchange.[7]
 - ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect the spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a representative GC-MS protocol for the analysis of cathinone derivatives.[5]

- Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., methanol or chloroform) at a concentration of approximately 1 mg/mL.[8]
- Instrumentation: An Agilent gas chromatograph coupled with a mass selective detector (or equivalent).[5]
- GC Parameters:

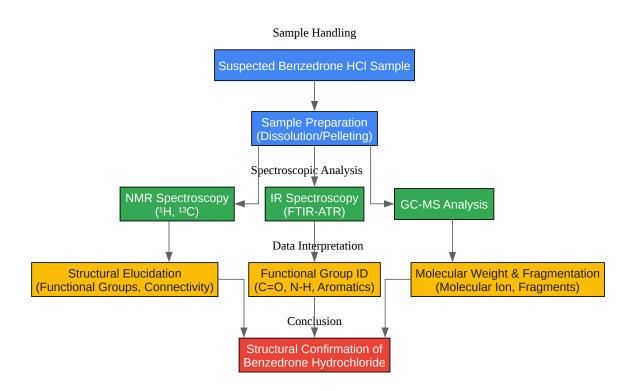


- Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 μm.[5]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 280°C.[5]
- Oven Temperature Program: Initial temperature of 100°C for 1 min, ramped to 300°C at 12°C/min, and held for 9 min.[5]
- Injection Volume: 1 μL with a split ratio (e.g., 25:1).[5]
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: 30-550 amu.[5]
 - Source Temperature: 230°C.[5]
 - Quadrupole Temperature: 150°C.[5]

Visualization of Analytical Workflow

The logical flow for the spectroscopic identification of **Benzedrone hydrochloride** can be visualized as follows.





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Caption: Workflow for the spectroscopic identification of **Benzedrone hydrochloride**.

This guide provides a foundational understanding of the spectroscopic characteristics of **Benzedrone hydrochloride**. For definitive identification and characterization, it is imperative to acquire and interpret full spectroscopic data using certified reference standards and validated analytical methods.



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